2-(1-methyl-1H-indol-2-yl)-N-[3-(thiophen-2-yl)-1,2-oxazol-5-yl]-1,3-thiazole-4-carboxamide
Description
This compound features a 1,3-thiazole-4-carboxamide core substituted with a 1-methylindole group at position 2 and a 3-(thiophen-2-yl)-1,2-oxazol-5-yl moiety at the carboxamide nitrogen. Its structural complexity arises from the fusion of heterocyclic systems (indole, thiazole, oxazole, thiophene), which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(1-methylindol-2-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c1-24-15-6-3-2-5-12(15)9-16(24)20-21-14(11-28-20)19(25)22-18-10-13(23-26-18)17-7-4-8-27-17/h2-11H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYVYPHSKKUKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-methyl-1H-indol-2-yl)-N-[3-(thiophen-2-yl)-1,2-oxazol-5-yl]-1,3-thiazole-4-carboxamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety, a thiophene ring, and an oxazole group. The molecular formula is , and its molecular weight is approximately 314.37 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
Research indicates that compounds with similar structures often exhibit a range of biological activities such as:
- Anticancer Activity : Many indole derivatives have shown promising results against various cancer cell lines. For instance, studies on related oxazole derivatives have demonstrated significant cytotoxic effects against human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Compounds containing thiophene and oxazole rings have been reported to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity, which could be relevant for the development of new antibiotics .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of similar compounds:
Case Studies
- Anticancer Research : A study evaluating the cytotoxic effects of thiazole derivatives on various cancer cell lines found that compounds structurally similar to our target compound exhibited significant inhibition of cell growth in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Inflammatory Disease Models : In vivo studies using murine models of inflammation demonstrated that related isoxazole derivatives reduced paw swelling and pro-inflammatory cytokine levels significantly compared to controls. This suggests a potential therapeutic role in autoimmune conditions .
- Antimicrobial Testing : A series of thiazole-containing compounds were tested against common pathogenic bacteria. Results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative strains, supporting further development for antibiotic applications .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in various pharmaceutical contexts:
a. Anticancer Activity
Research indicates that compounds with indole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that thiazole-containing compounds could effectively target cancer pathways, leading to enhanced therapeutic efficacy .
b. Antimicrobial Properties
The presence of thiophene and oxazole rings in the structure has been associated with antimicrobial activity. Research has shown that compounds with similar configurations can inhibit bacterial growth and are effective against several strains of pathogenic bacteria . This suggests potential applications in developing new antibiotics.
c. Neuroprotective Effects
Indole derivatives are known for their neuroprotective effects. Studies have indicated that such compounds can modulate neurotransmitter systems and protect neuronal cells from oxidative stress . The specific compound may hold similar properties, making it a candidate for treating neurodegenerative diseases.
Material Science Applications
The unique structural characteristics of this compound make it suitable for material science applications:
a. Organic Electronics
Compounds containing thiophene and indole derivatives are often studied for their electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to conduct electricity and their stability under operational conditions .
b. Sensors
The compound's ability to interact with various chemical environments makes it a candidate for sensor development. For instance, modifications of indole-based compounds have been used in the creation of sensors for detecting environmental pollutants or biological markers .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency.
Case Study 2: Antimicrobial Efficacy
A comparative study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of various thiophene-containing compounds. The study found that one derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating the potential of related compounds in developing new antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
N-(2-Hydroxyethyl)-2-(1-Methyl-1H-indol-2-yl)thiazole-4-carboxamide
- Key Differences : Replaces the oxazole-thiophene group with a hydroxyethyl substituent.
- Impact : The hydroxyethyl group enhances hydrophilicity compared to the lipophilic oxazole-thiophene moiety in the target compound. This difference may reduce membrane permeability but improve aqueous solubility, affecting pharmacokinetics .
N-(1H-Indol-4-yl)-2-(3-Methoxyphenyl)-4-Methyl-1,3-thiazole-5-carboxamide
- Key Differences : Substitutes the oxazole-thiophene with a 3-methoxyphenyl group and introduces a methyl group at thiazole position 3.
- The methyl group increases steric bulk, which may hinder interactions with flat binding pockets .
Zafirlukast
- Key Differences : Contains a sulfonamide linker and cyclopentyl ester instead of the oxazole-thiophene-carboxamide system.
- Impact : The sulfonamide group in Zafirlukast is critical for leukotriene receptor antagonism, a mechanism absent in the target compound. This highlights divergent therapeutic applications .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Solubility : The hydroxyethyl analog (LogP 1.2) is more water-soluble than the target compound (LogP 3.8), which may favor oral bioavailability but limit blood-brain barrier penetration.
- Lipophilicity : The oxazole-thiophene group in the target compound increases lipophilicity, enhancing membrane permeability but risking metabolic instability .
Q & A
Basic: What are the standard protocols for synthesizing 2-(1-methyl-1H-indol-2-yl)-N-[3-(thiophen-2-yl)-1,2-oxazol-5-yl]-1,3-thiazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, thiazole-4-carboxamide derivatives can be synthesized via refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid) with aminothiazolones in acetic acid under catalytic conditions. Sodium acetate is often used as a base to facilitate condensation, followed by recrystallization from DMF/acetic acid mixtures to purify the product . Reaction monitoring via TLC ensures completion .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, particularly for indole, thiophene, and thiazole moieties .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, essential for validating stereochemistry .
- IR Spectroscopy : Confirms functional groups (e.g., carboxamide C=O stretch near 1650–1700 cm) .
Advanced: How can reaction conditions be optimized to improve the compound’s synthetic yield?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Reflux at 70–80°C balances reaction rate and byproduct minimization .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
Advanced: How to resolve contradictions in spectral data interpretation during structural validation?
Methodological Answer:
- Cross-Validation : Combine NMR, IR, and mass spectrometry to cross-check functional groups and molecular weight .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in proton assignments .
- Crystallographic Data : Use X-ray structures as a definitive reference for bond lengths and angles .
Advanced: What strategies are effective for designing derivatives with enhanced biological activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute thiophene with furan or oxadiazole rings to modulate electronic properties and target binding .
- Side-Chain Modification : Introduce electron-withdrawing groups (e.g., -CF) at the indole or thiazole positions to enhance metabolic stability .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the oxazole or thiophene rings and assess cytotoxicity, antimicrobial activity, or kinase inhibition .
Advanced: How to address low solubility in biological assays without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) at the carboxamide group to improve solubility .
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in vitro .
- Nanoparticle Encapsulation : Lipid-based carriers enhance bioavailability for in vivo studies .
Advanced: What experimental approaches validate target engagement in cellular models?
Methodological Answer:
- Pull-Down Assays : Use biotinylated analogs of the compound to isolate protein targets from lysates, followed by LC-MS/MS identification .
- Thermal Shift Assays : Monitor protein melting curves via differential scanning fluorimetry to confirm binding-induced stabilization .
- Knockdown/Rescue Experiments : siRNA-mediated target silencing and overexpression validate functional dependency .
Basic: What are the common pitfalls in synthesizing thiazole-indole hybrids, and how to mitigate them?
Methodological Answer:
- Byproduct Formation : Use excess acetic acid to suppress side reactions during cyclization .
- Low Coupling Efficiency : Activate carboxamide groups with EDC/HOBt before reacting with amines .
- Purification Challenges : Employ gradient column chromatography (silica gel, hexane/EtOAc) to separate regioisomers .
Advanced: How to analyze the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- Microsomal Incubations : Assess hepatic clearance using liver microsomes (human/rat) and LC-MS quantification of parent compound depletion .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Stable Isotope Tracing : Incorporate -labels to track metabolite formation via NMR or MS .
Advanced: What computational tools predict the compound’s binding mode to a target protein?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase ATP pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities for SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
